6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo-pyrazole and dimethoxyphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the triazolothiadiazole ring: This involves the cyclization of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethoxyphenyl group.
Reduction: Reduction reactions may target the bromo group or the triazolothiadiazole ring.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromo position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo-pyrazole and dimethoxyphenyl groups may enhance its binding affinity and specificity for these targets. The triazolothiadiazole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloro-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-methyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the bromo-pyrazole and dimethoxyphenyl groups may also confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C14H11BrN6O2S |
---|---|
Molecular Weight |
407.25 g/mol |
IUPAC Name |
6-(4-bromo-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H11BrN6O2S/c1-22-9-4-3-7(5-10(9)23-2)12-18-19-14-21(12)20-13(24-14)11-8(15)6-16-17-11/h3-6H,1-2H3,(H,16,17) |
InChI Key |
NHCFJWLZPZVODV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br)OC |
Origin of Product |
United States |
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